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In the realm of cell-based research and therapeutics, the effective cryopreservation of primary
cells is paramount. The choice of cryoprotectant is a critical factor influencing post-thaw cell
viability, recovery, and functionality. For decades, dimethyl sulfoxide (DMSO) has been the gold
standard. However, its inherent cytotoxicity has driven the search for safer, equally effective
alternatives. D(+)-Trehalose dihydrate, a naturally occurring non-reducing disaccharide, has
emerged as a promising non-toxic cryoprotectant. This guide provides an objective comparison
of D(+)-Trehalose dihydrate and DMSO, supported by experimental data and detailed
protocols to aid researchers in selecting the optimal cryopreservation strategy for their primary
cells.

Executive Summary

D(+)-Trehalose dihydrate presents a compelling alternative to DMSO for the cryopreservation
of primary cells, offering comparable or even superior post-thaw outcomes with significantly
lower toxicity. While DMSO, a cell-permeating agent, protects cells by reducing the intracellular
freezing point and minimizing ice crystal formation, it is also associated with cellular damage
and adverse effects in clinical applications.[1][2] Trehalose, a non-permeating cryoprotectant,
primarily acts extracellularly by stabilizing cell membranes and proteins through vitrification and
water replacement.[3][4]

Experimental evidence indicates that trehalose, often used in combination with a reduced
concentration of DMSO, can significantly enhance cell viability and functional recovery post-
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thaw.[3][5][6] In some cases, trehalose alone has demonstrated efficacy comparable to
standard DMSO protocols, particularly for specific cell types like peripheral blood stem cells.[3]

[7]

Performance Comparison: D(+)-Trehalose Dihydrate
vs. DMSO

The efficacy of a cryoprotectant is measured by several key metrics, including post-thaw cell
viability, recovery rate, and the preservation of cellular functions such as proliferation and
differentiation. The following tables summarize quantitative data from various studies
comparing D(+)-Trehalose dihydrate and DMSO in the cryopreservation of different primary
cell types.
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Post-Thaw ] .
Cryoprotect Post-Thaw Proliferatio L
Cell Type L Recovery . Citation(s)
ant(s) Viability (%) (%) n Capacity
0

Murine
Spermatogon  10% DMSO 76% - 28% [3]
ial Stem Cells

10% DMSO +
50 mM 90% - 49% 3]

Trehalose

Human Cord
Blood

o 10% DMSO 79% - - [3]1[5]
Hematopoieti

c Stem Cells

5% DMSO + As high as
146 mM 85% - non-frozen [31[5]
Trehalose control

Human

Peripheral
10% Me2SO

Blood Stem ~75% - - [8][9]
+ 90% FBS

Cells

(CD34+)

Retained
>85% - differentiation  [3][7][8]
ability

1M

Trehalose

Human
Adipose-

] 5% DMSO 75% - - [3]
Derived Stem

Cells

250 mM

11% - - [3]
Trehalose

Rat
5% DMSO 75% - - [3]15]
Hepatocytes

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11411628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411628/
https://pubs.rsc.org/en/content/articlehtml/2024/md/d4md00174e
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411628/
https://pubs.rsc.org/en/content/articlehtml/2024/md/d4md00174e
https://www.spandidos-publications.com/10.3892/br.2017.859
https://www.researchgate.net/publication/313735531_Effect_of_trehalose_on_cryopreservation_of_pure_peripheral_blood_stem_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5403297/
https://www.spandidos-publications.com/10.3892/br.2017.859
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11411628/
https://pubs.rsc.org/en/content/articlehtml/2024/md/d4md00174e
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13706689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

200 mM

80% - - 3][5
Trehalose ’ BIE)

Human Skin

] DMSO >80% - - [10]
Fibroblasts

Trehalose
(24h 58.5% - - [10]

incubation)

DMSO +

~85% - - [10]
Trehalose

Note: '-' indicates data not provided in the cited sources.

Experimental Methodologies

Reproducibility in cryopreservation is highly dependent on the protocol. Below are detailed
methodologies from studies comparing trehalose and DMSO.

Cryopreservation of Human Peripheral Blood Stem Cells
(CD34+)

o Cell Preparation: CD34+ cells were isolated from peripheral blood.
e Freezing Medium Preparation:
o DMSO Group: 10% DMSO and 90% Fetal Bovine Serum (FBS).

o Trehalose Group: 1 M D(+)-Trehalose dihydrate in Iscove's Modified Dulbecco's Medium
(IMDM). The solution was freshly prepared.

e Freezing Protocol:
o Optimal concentration of CD34+ cells (200,000) were suspended in cryogenic vials.

o The freezing medium was added gradually to a final volume of 200 pl.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11411628/
https://pubs.rsc.org/en/content/articlehtml/2024/md/d4md00174e
https://pmc.ncbi.nlm.nih.gov/articles/PMC5602551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5602551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5602551/
https://www.benchchem.com/product/b13706689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13706689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Vials were placed in a controlled-rate freezing container (e.g., Nalgene® Mr. Frosty)
containing 100% isopropyl alcohol, which provides a cooling rate of -1°C/min.

o The container was placed at -80°C for at least 4 hours.

o Vials were then transferred to liquid nitrogen (-196°C) for long-term storage.

e Thawing Protocol:

o

Vials were rapidly thawed in a 37°C water bath.

[¢]

Cells were immediately transferred to a tube containing pre-warmed culture medium.

[¢]

Cells were centrifuged to remove the cryoprotectant.

[e]

The cell pellet was resuspended in fresh medium for culture and analysis.

o Post-Thaw Analysis: Cell viability was assessed using the Trypan Blue dye exclusion assay.
The ability to differentiate into megakaryocytes was evaluated by flow cytometry for the
CD61+ marker.[8][9]

Cryopreservation of Human Skin Fibroblasts

o Cell Preparation: Human skin fibroblasts were cultured to the desired confluence.
» Cryoprotectant Incubation:
o DMSO Group: Cells were incubated with a DMSO-containing medium for 2 minutes.
o Trehalose Group: Cells were incubated with a trehalose-containing medium for 24 hours.

o Combination Group: Cells were incubated with trehalose for 24 hours, followed by the
addition of DMSO for 2 minutes.

o Freezing and Thawing: Specific freezing and thawing rates were applied (details not
specified in the abstract).

o Post-Thaw Analysis: Cell viability and apoptosis were quantified using flow cytometry with an
Annexin V & Dead Cell Assay Kit.[10]
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Mechanisms of Cryoprotection: A Visual
Comparison

The fundamental difference between DMSO and trehalose lies in their interaction with the cell.
DMSO, a small molecule, penetrates the cell membrane, while the larger trehalose molecule
typically remains in the extracellular space, unless specific methods are employed to facilitate

its entry.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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